molecular formula C25H31N3O5S2 B2918218 methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-98-0

methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2918218
CAS No.: 449767-98-0
M. Wt: 517.66
InChI Key: ZDGPNAJVOLQMHC-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core fused with a thiophene ring. Key structural elements include:

  • A methyl ester at position 3.
  • A 4-(N,N-diallylsulfamoyl)benzamido substituent at position 2, introducing a sulfonamide group with diallyl moieties.
  • An isopropyl group at position 6 on the piperidine ring.

Structural analogs (e.g., ) indicate such derivatives are synthesized via amide coupling and heterocyclic ring functionalization .

Properties

IUPAC Name

methyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c1-6-13-28(14-7-2)35(31,32)19-10-8-18(9-11-19)23(29)26-24-22(25(30)33-5)20-12-15-27(17(3)4)16-21(20)34-24/h6-11,17H,1-2,12-16H2,3-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGPNAJVOLQMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activities based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1328576-93-7
Molecular Formula C₁₈H₂₃ClN₃O₅S₂
Molecular Weight 554.1 g/mol

Antimicrobial Activity

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit antimicrobial properties. In a study where various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, it was found that these compounds displayed significant activity against Gram-positive strains such as Sarcina lutea and moderate activity against Escherichia coli .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer potential. A study assessed the cytotoxic effects of related tetrahydropyridothienopyrimidines against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The results demonstrated that these compounds could induce apoptosis in cancer cells by increasing caspase-3 levels, indicating a mechanism for promoting programmed cell death .

The biological mechanisms by which these compounds exert their effects involve modulation of specific signaling pathways. For example, they may act as allosteric modulators at the A1 adenosine receptor, influencing cell signaling and potentially impacting cellular proliferation and survival .

Case Studies

  • Antimicrobial Screening :
    • In vitro tests showed that certain tetrahydrothieno[2,3-c]pyridine derivatives had enhanced activity against Sarcina lutea, with the (R)-enantiomers exhibiting greater potency than their (S)-counterparts. This highlights the importance of chirality in determining biological activity .
  • Cytotoxicity Assay :
    • A study conducted using the MTT assay revealed that specific derivatives significantly inhibited the growth of MCF-7 cells at concentrations as low as 2.67 μM. The induction of apoptosis was confirmed through increased levels of caspase-3 and cell cycle analysis showing accumulation in the G0 phase .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Core Structure Molecular Weight Key Functional Groups LogP (Estimated)
Target Compound Tetrahydrothieno[2,3-c]pyridine ~550 Sulfonamide, isopropyl, ester 3.5
Compound Tetrahydrothieno[2,3-c]pyridine 547.1 Benzoyl, benzyl, ester 4.2
Compound Tetrahydroimidazo[1,2-a]pyridine ~550 Nitro, cyano, phenethyl, ester 2.8
Table 2: Spectral Data Comparison
Technique Target Compound Compound Compound
¹H NMR ~7.5–8.0 ppm (aromatic) ~7.3–7.7 ppm (benzoyl) ~8.2 ppm (nitrophenyl)
IR 1350–1150 cm⁻¹ (S=O) 1680 cm⁻¹ (C=O) 2220 cm⁻¹ (C≡N)
HRMS Not reported Not reported [M+H]⁺ 550.1502 (observed)

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